molecular formula C21H22N4O3 B10996400 N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B10996400
M. Wt: 378.4 g/mol
InChI Key: PSMAEGYTBBMSHG-UHFFFAOYSA-N
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Description

N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is a complex organic compound that features both benzimidazole and indole moieties

Preparation Methods

The synthesis of N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole and indole intermediates, followed by their coupling through appropriate linkers. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzimidazole and indole derivatives. What sets N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE apart is its unique combination of these two moieties, which may confer distinct chemical and biological properties. Examples of similar compounds include:

  • N-(1H-BENZIMIDAZOL-1-YLMETHYL)ANILINE
  • 4-(1H-BENZIMIDAZOL-1-YL)ANILINE
  • 2-(2-(1H-BENZIMIDAZOL-2-YL)-1-METHYLETHYL)-1H-BENZIMIDAZOLE

This article provides a comprehensive overview of N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide

InChI

InChI=1S/C21H22N4O3/c1-27-12-11-25-10-9-15-18(25)7-4-8-19(15)28-14-21(26)22-13-20-23-16-5-2-3-6-17(16)24-20/h2-10H,11-14H2,1H3,(H,22,26)(H,23,24)

InChI Key

PSMAEGYTBBMSHG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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